

Spectroscopic Profile of Allyl Carbamate: A Technical Guide

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Compound of Interest		
Compound Name:	Allyl carbamate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **allyl carbamate**, a molecule of interest in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and utilization in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **allyl carbamate** exhibit characteristic signals corresponding to its unique arrangement of atoms.

¹H NMR Spectral Data

The proton NMR spectrum of **allyl carbamate** is characterized by distinct signals for the vinyl, allylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-NH ₂	~ 4.65	broad singlet	-	2H
-CH=CH2	5.85 - 6.00	ddt	J = 17.2, 10.5, 5.5	1H
CH=CH2 (trans)	~ 5.27	dq	J = 17.2, 1.5	1H
CH=CH ₂ (cis)	~ 5.18	dq	J = 10.5, 1.2	1H
-O-CH ₂ -	~ 4.55	dt	J = 5.5, 1.4	2H

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **allyl carbamate** molecule.

Carbon Assignment	Chemical Shift (δ) ppm
C=O	~ 156.5
-CH=CH ₂	~ 133.0
CH=CH ₂	~ 117.5
-O-CH ₂ -	~ 65.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **allyl carbamate** shows characteristic absorption bands for its amine, alkene, and carbamate functionalities.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3430, 3320	Strong, Broad	N-H stretch (amine)
3080	Medium	=C-H stretch (alkene)
2940	Medium	C-H stretch (alkane)
1720	Strong	C=O stretch (carbamate)
1650	Medium	C=C stretch (alkene)
1590	Strong	N-H bend (amine)
1430	Medium	C-H bend (alkene)
1250	Strong	C-O stretch (ester)
990, 920	Strong	=C-H bend (alkene, out-of- plane)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **allyl** carbamate.

NMR Spectroscopy Protocol

- 1. Sample Preparation:
- Accurately weigh 10-20 mg of pure allyl carbamate.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.



- · Cap the NMR tube securely.
- 2. Instrument Setup and Data Acquisition:
- The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
- Tune and match the probe for the ¹H and ¹³C nuclei.
- Set the appropriate acquisition parameters, including:
 - For ¹H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and relaxation delay (e.g., 1-2 seconds).
 - For ¹³C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger number of scans for adequate signal-to-noise), and a relaxation delay appropriate for carbon nuclei.
- Acquire the Free Induction Decay (FID).
- 3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.



 Analyze the multiplicities and measure the coupling constants of the signals in the ¹H NMR spectrum.

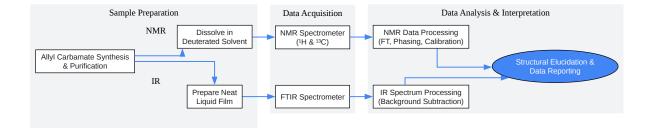
IR Spectroscopy Protocol

- 1. Sample Preparation (Neat Liquid):
- As **allyl carbamate** is a liquid at room temperature, the spectrum can be conveniently acquired as a neat thin film.
- Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.
- 2. Instrument Setup and Data Acquisition:
- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- 3. Data Processing:
- The acquired spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify and label the significant absorption bands.
- Correlate the observed bands with the known vibrational frequencies of the functional groups present in allyl carbamate.



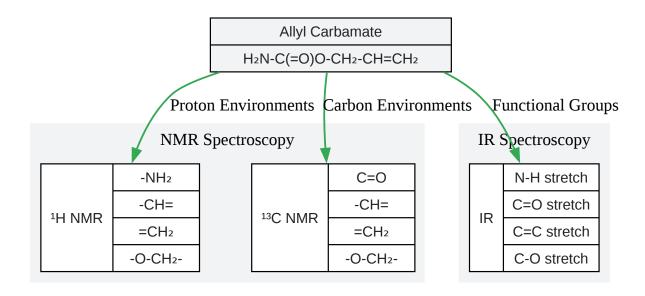
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **allyl** carbamate.



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Caption: Workflow for the spectroscopic analysis of allyl carbamate.



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Caption: Correlation of allyl carbamate's structure with its NMR and IR spectra.

 To cite this document: BenchChem. [Spectroscopic Profile of Allyl Carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213672#spectroscopic-data-of-allyl-carbamate-nmr-ir]

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